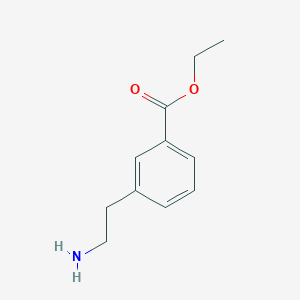

Ethyl 3-(2-aminoethyl)benzoate

Description

Ethyl 3-(2-aminoethyl)benzoate is a benzoate ester derivative featuring an aminoethyl substituent at the 3-position of the aromatic ring. This compound combines the ester functionality of ethyl benzoate with a primary amine group, conferring unique physicochemical and biological properties.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 3-(2-aminoethyl)benzoate |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)10-5-3-4-9(8-10)6-7-12/h3-5,8H,2,6-7,12H2,1H3 |

InChI Key |

FEUSXEHUNBRXCB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-aminoethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-aminoethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the reaction of ethyl benzoate with 2-aminoethanol in the presence of a base such as potassium carbonate. This reaction can be carried out in a solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient conversion and minimizes by-products.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or neutral conditions, hydrogen peroxide (H₂O₂).

-

Products : Formation of nitroso or nitro derivatives depending on reaction intensity.

-

Mechanism : Sequential oxidation of the amine to hydroxylamine intermediates, progressing to nitroso or nitro groups via radical pathways.

Example :

Acylation and Alkylation

The amino group acts as a nucleophile in substitution reactions:

-

Reagents : Acetyl chloride, benzoyl chloride, or alkyl halides (e.g., methyl iodide).

-

Conditions : Base catalysis (e.g., triethylamine or K₂CO₃) in anhydrous solvents like DMF or THF.

-

Products : N-substituted derivatives (e.g., acetylated or benzylated products).

Example :

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Kinetic Notes :

-

Hydrolysis rates depend on steric hindrance and electronic effects. Bulky substituents near the ester group reduce enzymatic hydrolysis .

Nucleophilic Substitution at the Aromatic Ring

The meta-positioned aminoethyl group directs electrophilic substitution:

-

Reactions : Nitration, sulfonation, or halogenation.

-

Reagents : HNO₃/H₂SO₄ (nitration), SO₃/H₂SO₄ (sulfonation).

-

Outcome : Substitution occurs preferentially at the para position relative to the aminoethyl group.

Reductive Reactions

The aminoethyl side chain can participate in reductions:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Products : Ethyl 3-(2-aminoethyl)benzyl alcohol (via ester reduction) or stabilized amine intermediates.

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally similar compounds:

Stability Under Physiological Conditions

-

Ester Stability : Resists enzymatic hydrolysis in the presence of esterases when bulky groups are adjacent to the ester .

-

pH Sensitivity : Protonation of the amino group at acidic pH enhances water solubility .

Mechanistic Insights from Synthetic Pathways

-

Passerini Reaction : Used to synthesize derivatives with spirocyclic motifs, demonstrating compatibility with the aminoethyl group .

-

Rearrangement Risks : Free amine forms (without HCl salt) may undergo intramolecular rearrangements to amides under ambient conditions, necessitating inert atmospheres during synthesis .

Scientific Research Applications

Ethyl 3-(2-aminoethyl)benzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Medicine: Explored for its potential use in drug development, particularly as a local anesthetic.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(2-aminoethyl)benzoate involves its interaction with specific molecular targets. In the context of its use as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of sensation in the targeted area.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Key differences between Ethyl 3-(2-aminoethyl)benzoate and similar compounds lie in substituent groups and their positions on the benzoate core. Below is a comparative overview:

Key Observations :

- Electronic Effects: The aminoethyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., trifluoromethyl-oxadiazole in ), which alter reactivity and metabolic stability.

- Biological Activity: Urea or carbamoylamino linkers (e.g., in AQP3 inhibitors ) enhance target binding via hydrogen bonding, while the aminoethyl group may favor solubility or interaction with charged biomolecules.

- Synthetic Complexity : Substituents like the dioxane-derived group in require multi-step synthesis, whereas simpler groups (e.g., chloroacetamide ) are more straightforward to introduce.

Physicochemical Properties

Solubility and Lipophilicity

- This compound: The primary amine increases water solubility compared to non-polar analogs like ethyl 3-(octyloxy)benzoate (, L2) .

- Ethyl 4-(carbamoylamino)benzoate: Urea linkers moderately enhance hydrophilicity but less so than primary amines .

- Marine-derived pyranyl benzoates (e.g., compound 128 ): Bulky substituents (e.g., ethylbutyl groups) increase lipophilicity, favoring membrane permeability.

Stability

- Electron-withdrawing groups (e.g., trifluoromethyl in ) stabilize the ester against hydrolysis, whereas electron-donating groups (e.g., aminoethyl) may accelerate degradation under acidic/basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.